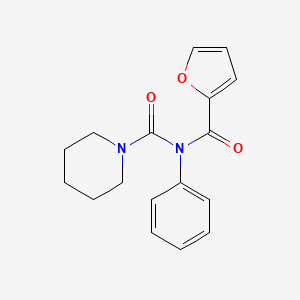
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a complex synthetic compound It features a multi-ring structure that includes a chromen ring with attached trifluoromethyl and methoxyphenoxy groups, alongside a thiophene carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the chromen core, which is achieved through the cyclization of suitable precursors under controlled conditions. The addition of trifluoromethyl and methoxyphenoxy groups can be done via electrophilic aromatic substitution reactions, facilitated by catalysts like Lewis acids.
Industrial Production Methods:
For industrial-scale production, the process is often optimized to improve yield and reduce costs. Techniques such as continuous flow reactors might be employed to maintain precise control over reaction conditions. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis while ensuring product purity and consistency.
化学反応の分析
Types of Reactions:
This compound is capable of undergoing several types of chemical reactions, including oxidation, reduction, and substitution. For instance, its chromen ring structure allows it to participate in electrophilic aromatic substitution reactions, while the carboxylate group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : It can be oxidized using agents like potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Substitution: : Nucleophiles such as amines and thiols can react with the carboxylate group under mild conditions to form amides and thioesters, respectively.
Major Products Formed:
Oxidation might yield carboxylic acids or ketones depending on the conditions. Reduction typically leads to alcohols, and substitution reactions can yield a variety of derivatives, such as esters, amides, and thioesters.
科学的研究の応用
This compound holds promise in several scientific areas:
Its unique structure makes it a subject of interest for developing novel materials and studying reaction mechanisms.
Biology and Medicine:
It may be explored for its potential pharmacological properties, including as an inhibitor or modulator of specific enzymes or receptors.
Due to its chemical stability and functional group versatility, it might be used in the development of specialty chemicals, coatings, or as an intermediate in the synthesis of more complex molecules.
作用機序
The specific mechanism of action for 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate can vary depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, leading to modulation of biological pathways. For example, its trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and target specificity.
類似化合物との比較
Similar compounds include derivatives of chromen and thiophene. While structurally related compounds might share some chemical properties, 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is unique due to the specific combination of its functional groups and structural motifs.
Similar Compounds:
Chromen derivatives such as flavones and coumarins
Thiophene derivatives like thiophene carboxylates and thiophene amides
These comparisons highlight the compound's unique profile, especially its trifluoromethyl and methoxyphenoxy groups, which confer distinct properties and reactivity patterns.
The multifaceted nature of this compound makes it a compound of significant interest across various scientific disciplines.
特性
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O6S/c1-28-12-4-2-5-13(10-12)29-19-18(26)15-8-7-14(30-21(27)17-6-3-9-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDJJPRQZMIYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2527540.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2527541.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)




